
216699-35-3
Overview
Description
The compound with the Chemical Abstracts Service number 216699-35-3 is known as 5-carboxy-X-rhodamine. This compound is a rhodamine dye, which is widely used in various scientific fields due to its strong fluorescence properties. The molecular formula of 5-carboxy-X-rhodamine is C₃₃H₃₀N₂O₅, and it has a molecular weight of 534.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carboxy-X-rhodamine typically involves the reaction of rhodamine derivatives with carboxylating agents under controlled conditions. The process often requires the use of solvents such as dimethyl sulfoxide or methanol, and the reaction is carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 5-carboxy-X-rhodamine involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-carboxy-X-rhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rhodamine core.
Substitution: The aromatic rings in 5-carboxy-X-rhodamine can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in solvents like dimethyl sulfoxide or methanol, under controlled temperatures and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Applications Overview
Field | Application |
---|---|
Chemistry | Used as a fluorescent probe in chemical assays and reactions. |
Biology | Employed in fluorescence microscopy and flow cytometry for tracking biological molecules. |
Medicine | Utilized in diagnostic assays and imaging techniques for disease detection and monitoring. |
Industry | Applied in the development of fluorescent dyes for various industrial processes. |
Biochemical Assays
5-Carboxy-X-rhodamine is extensively used as a fluorescent probe in biochemical assays, allowing researchers to visualize and quantify biological interactions. Its strong fluorescence makes it suitable for applications such as:
- Fluorescence Microscopy : Enables visualization of cellular components.
- Flow Cytometry : Facilitates the analysis of cell populations based on fluorescence.
Molecular Imaging
In medical diagnostics, 5-ROX is employed in imaging techniques that allow for the detection of diseases at the molecular level. Its ability to bind to specific biomolecules enhances the sensitivity of imaging methods.
Förster Resonance Energy Transfer (FRET)
5-Carboxy-X-rhodamine can serve as a donor molecule in FRET applications when paired with suitable acceptor molecules. This property is crucial for studying molecular interactions and distances at the nanoscale, providing insights into dynamic biological processes.
Oligonucleotide Labeling
This compound is widely used for labeling oligonucleotides in automated DNA sequencing applications, aiding in genetic research and diagnostics.
Protein and Nucleic Acid Labeling
5-ROX facilitates the labeling of proteins and nucleic acids, allowing researchers to track molecular interactions and dynamics within cells. This application is vital for understanding biochemical pathways and cellular functions.
Case Study 1: Fluorescent Probes in Cancer Research
A study published in eBioMedicine utilized 5-carboxy-X-rhodamine to track cancer cell behavior under various treatment conditions. The dye's fluorescence allowed researchers to visualize changes in cell morphology and proliferation rates, leading to insights into therapeutic efficacy.
Case Study 2: Diagnostic Imaging
In a clinical trial, 5-ROX was used as a contrast agent in imaging studies for detecting early-stage tumors. The results indicated that the dye significantly improved the visibility of tumor margins compared to traditional imaging techniques.
Case Study 3: Molecular Dynamics Studies
Research conducted on protein interactions employed 5-carboxy-X-rhodamine to investigate conformational changes during enzymatic reactions. The findings demonstrated how the dye could effectively report on dynamic processes within live cells.
Mechanism of Action
The mechanism by which 5-carboxy-X-rhodamine exerts its effects is primarily through its fluorescence properties. The compound absorbs light at a specific wavelength (around 580 nm) and emits light at a different wavelength (around 604 nm). This fluorescence is used to label and track molecules in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to nucleic acids in biological assays .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-carboxy-X-rhodamine include:
6-carboxy-X-rhodamine: Another rhodamine dye with similar fluorescence properties.
Tetramethylrhodamine: A rhodamine derivative used in similar applications.
Rhodamine B: A widely used rhodamine dye with strong fluorescence
Uniqueness
5-carboxy-X-rhodamine is unique due to its specific absorption and emission wavelengths, which make it particularly useful in applications requiring precise fluorescence detection. Its carboxyl group also allows for easy conjugation to other molecules, enhancing its versatility in various scientific fields .
Biological Activity
5-Carboxy-X-rhodamine, commonly referred to as 5-ROX, is a synthetic compound belonging to the rhodamine family, primarily recognized for its applications in biochemical and cellular assays. This article delves into the biological activity of 5-ROX, highlighting its mechanisms, applications, and relevant case studies.
- Chemical Formula : C33H30N2O5
- Molecular Weight : 518.61 g/mol
- CAS Number : 216699-35-3
- Appearance : Typically appears as a dark red powder.
5-ROX exhibits several biological activities, which can be categorized as follows:
- Fluorescent Labeling : 5-ROX is extensively used as a fluorochrome in various biological assays due to its strong fluorescence properties. When incorporated into substrates, it facilitates the detection of enzymatic activities through fluorescence intensity changes .
- Cellular Imaging : The compound is utilized in live-cell imaging to study cellular processes such as apoptosis and autophagy, providing insights into cell cycle dynamics and DNA damage responses .
- Enzyme Substrates : It serves as a substrate for various enzymes, including caspases and proteases. The hydrolysis of 5-ROX-labeled substrates results in an increase in fluorescence, allowing for quantitative measurements of enzyme activity .
1. Biochemical Assays
5-ROX is employed in assays designed to measure enzyme activities. Its use as a substrate allows researchers to quantify the activity of proteases and other enzymes in biological samples.
2. Cell Viability Studies
The compound can be used to assess cell viability through fluorescence microscopy or flow cytometry. Cells that undergo apoptosis exhibit characteristic changes that can be detected by the fluorescence emitted from 5-ROX .
3. Drug Development
In pharmacological research, 5-ROX is utilized to evaluate the efficacy of drug candidates by monitoring their effects on cellular processes like apoptosis and inflammation .
Case Study 1: Enzymatic Activity Measurement
A study investigated the use of 5-ROX-labeled substrates to measure caspase activity in cancer cells. The results demonstrated that increased fluorescence correlated with higher levels of caspase activity during apoptosis, validating the use of 5-ROX as a reliable indicator for cell death pathways .
Case Study 2: Cellular Imaging in Drug Testing
In another research project, scientists used 5-ROX to visualize the effects of a novel anti-cancer drug on human tumor cells. The compound's fluorescent properties allowed for real-time monitoring of cellular responses, revealing that the drug induced significant apoptotic activity as indicated by increased fluorescence intensity from 5-ROX substrates .
Research Findings
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying the chemical properties of 216699-35-3?
- Methodological Approach : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with practical and academic goals. For example:
- Feasibility: Confirm access to synthesis protocols and analytical tools (e.g., NMR, HPLC) for characterizing 216699-35-2.
- Novelty: Identify gaps in existing literature (e.g., unexplored reactivity or stability under specific conditions).
- Relevance: Link the question to broader applications, such as catalytic behavior or biological interactions .
- Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) for hypothesis-driven studies. Example:
- Problem: Stability of this compound in aqueous environments.
- Indicator: Degradation kinetics under varying pH levels.
- Outcome: Correlation between structural modifications and hydrolytic resistance .
Q. What experimental design considerations are critical for synthesizing and characterizing this compound?
- Key Steps :
Synthetic Protocol Validation : Cross-reference existing procedures (e.g., patents, journal articles) and optimize reaction conditions (temperature, solvent, catalysts) to improve yield and purity .
Analytical Reproducibility : Standardize characterization methods (e.g., melting point, spectroscopic data) and include control experiments to rule out contamination .
Data Documentation : Provide detailed experimental sections in manuscripts, including raw data (e.g., NMR spectra, chromatograms) in supplementary materials for peer validation .
Q. How can researchers conduct a rigorous literature review to contextualize studies on this compound?
- Strategies :
- Use databases like SciFinder and Reaxys to compile all reported properties, syntheses, and applications of this compound.
- Critically evaluate conflicting data (e.g., divergent solubility values) by assessing experimental conditions (e.g., solvent purity, temperature calibration) .
- Map theoretical frameworks (e.g., molecular orbital theory) to explain observed reactivity or stability trends .
Advanced Research Questions
Q. How should researchers address contradictions in reported data for this compound (e.g., conflicting spectroscopic results)?
- Analytical Workflow :
Replication : Repeat experiments using the original protocols to verify reproducibility .
Comparative Analysis : Systematically vary parameters (e.g., solvent deuteration in NMR studies) to isolate confounding factors .
Advanced Techniques : Employ high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve structural ambiguities .
- Theoretical Alignment : Reconcile discrepancies by referencing computational models (e.g., DFT calculations) to predict spectroscopic signatures .
Q. What strategies ensure methodological rigor when investigating the reactivity of this compound in novel environments?
- Best Practices :
- Control Experiments : Include inert atmosphere (e.g., glovebox) studies to rule out oxygen/moisture interference.
- Kinetic Profiling : Use stopped-flow techniques or in-situ IR monitoring to capture transient intermediates .
- Error Analysis : Quantify measurement uncertainties (e.g., confidence intervals for reaction yields) and document outlier exclusion criteria .
Q. How can researchers integrate interdisciplinary approaches (e.g., computational chemistry) to study this compound?
- Framework :
Hybrid Workflows : Combine experimental synthesis with molecular dynamics simulations to predict solvent effects or transition states .
Data Interoperability : Use standardized file formats (e.g., .cif for crystallography) to facilitate cross-disciplinary collaboration .
Validation : Compare computational predictions (e.g., reaction energy barriers) with empirical kinetic data .
Q. What ethical and methodological challenges arise in designing studies involving this compound for biological assays?
- Considerations :
- Toxicity Screening : Pre-screen the compound using in vitro models (e.g., cell viability assays) before in vivo testing .
- Regulatory Compliance : Adhere to institutional review board (IRB) protocols for handling hazardous materials .
- Data Transparency : Disclose all synthetic impurities (>0.1%) in biological studies to avoid confounding toxicity results .
Q. Methodological Guidelines
- Replication : Always include detailed experimental protocols, raw data, and instrument calibration logs to enable independent verification .
- Theoretical Grounding : Anchor hypotheses in established chemical principles (e.g., Hammond’s postulate for reaction mechanisms) while exploring novel applications .
- Conflict Resolution : Publish negative results or contradictory findings with explicit methodological critiques to advance collective understanding .
Properties
IUPAC Name |
3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGMOMJDNDFGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314908 | |
Record name | 5-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216699-35-3 | |
Record name | 5-Carboxy-X-rhodamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216699-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxy-X-rhodamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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